

# Racemic DL-2-Bromohexanoic acid characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromohexanoic acid

Cat. No.: B146095

[Get Quote](#)

## An In-depth Technical Guide to Racemic DL-2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, analysis, and applications of racemic DL-2-Bromohexanoic acid (CAS No: 616-05-7). It is intended to be a technical resource for professionals in the fields of chemical research and pharmaceutical development.

## Core Characteristics

DL-2-Bromohexanoic acid is an alpha-brominated carboxylic acid. The presence of a bromine atom on the carbon adjacent to the carboxyl group makes it a versatile intermediate for a variety of chemical transformations. It is a colorless to light brown liquid under standard conditions.

## Physicochemical Properties

The key quantitative properties of DL-2-Bromohexanoic acid are summarized in the table below.

Property	Value	Reference(s)
Identifiers		
CAS Number	616-05-7	
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO <sub>2</sub>	
Molecular Weight	195.05 g/mol	
InChI Key	HZTPKMIMXLTOSK-UHFFFAOYSA-N	
SMILES	CCCCC(Br)C(O)=O	
Physical Properties		
Appearance	Colorless to light brown/yellow clear liquid	
Melting Point	4 °C	
Boiling Point	136-138 °C @ 18 mmHg (2.4 kPa)	
Density	1.37 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.472	
Flash Point	110 °C (230 °F)	
Solubility	Soluble in alcohol and diethyl ether; moderately soluble in water.	
Safety		
Hazard Class	8 (Corrosive)	
UN Number	3265	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **DL-2-Bromohexanoic acid**. Below is a summary of expected and reported spectral characteristics.

Technique	Key Features
$^1\text{H}$ NMR	-COOH Proton: A highly deshielded, broad singlet typically appearing in the 10-12 ppm region. $\alpha$ -Proton (-CHBr): A triplet around 4.2 ppm, coupled to the adjacent $\text{CH}_2$ group. $\beta$ , $\gamma$ , $\delta$ Protons (- $\text{CH}_2$ -): Multiplets between approximately 1.4-2.2 ppm. Terminal Methyl (- $\text{CH}_3$ ): A triplet around 0.9 ppm.
$^{13}\text{C}$ NMR	Carbonyl Carbon (-C=O): Signal in the 170-180 ppm range. $\alpha$ -Carbon (-CHBr): Signal around 40-50 ppm. Alkyl Carbons (- $\text{CH}_2$ -, - $\text{CH}_3$ ): Signals in the 13-35 ppm range.
Infrared (IR)	O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500 to 3300 $\text{cm}^{-1}$ . C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 $\text{cm}^{-1}$ . C-Br Stretch: Typically found in the 500-700 $\text{cm}^{-1}$ region.
Mass Spectrometry (MS)	Molecular Ion ( $\text{M}^+$ ): Isotopic peaks at $m/z$ 194 and 196 (due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes in ~1:1 ratio). Key Fragments: Loss of Br ( $m/z$ 115), loss of COOH ( $m/z$ 150/152), and cleavage of the alkyl chain. The NIST Mass Spectrometry Data Center reports a spectrum with top peaks at $m/z$ 138 and 140.

## Experimental Protocols

### Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The standard method for synthesizing  $\alpha$ -bromoalkanoic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the bromination of a carboxylic acid at the alpha position using bromine and a phosphorus catalyst.

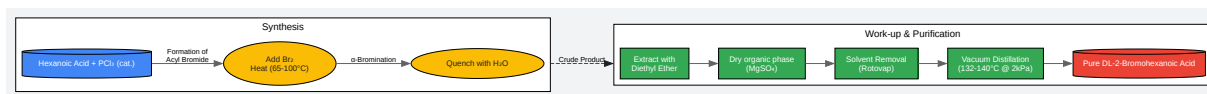
Materials:

- Hexanoic acid
- Red phosphorus or phosphorus trichloride ( $\text{PCl}_3$ )
- Liquid bromine ( $\text{Br}_2$ )
- Distilled water
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place hexanoic acid. Add a catalytic amount of red phosphorus or phosphorus trichloride.
- **Bromination:** Carefully add liquid bromine dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic and will evolve hydrogen bromide ( $\text{HBr}$ ) gas, which must be vented to a proper scrubbing system.
- **Heating:** After the addition of bromine is complete, heat the reaction mixture to  $65\text{--}70^\circ\text{C}$  for 5-6 hours. The color of the bromine should fade as it is consumed.
- **Reaction Completion:** Increase the temperature to  $100^\circ\text{C}$  for an additional hour to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture to room temperature. Slowly and carefully add water to the flask to hydrolyze the intermediate  $\alpha$ -bromo acyl bromide to the desired  $\alpha$ -bromo carboxylic acid and to quench any remaining reagents.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
- **Drying and Evaporation:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 132-140°C at 2 kPa (15 mmHg) to yield pure DL-**2-Bromohexanoic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of DL-**2-Bromohexanoic acid**.

## Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **2-Bromohexanoic acid**. Derivatization is typically required to increase volatility and thermal stability.

Materials:

- DL-**2-Bromohexanoic acid** sample
- Anhydrous pyridine
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
- Anhydrous solvent (e.g., Toluene)
- GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol:

- Sample Preparation: Prepare a standard solution of the sample in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).

- Derivatization:
  - Transfer 100  $\mu$ L of the sample solution to a GC vial with a micro-insert and evaporate the solvent to complete dryness under a stream of nitrogen.
  - Add 50  $\mu$ L of anhydrous pyridine to dissolve the residue.
  - Add 100  $\mu$ L of MSTFA + 1% TMCS. Cap the vial tightly.
  - Heat the vial at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester derivative.
- GC-MS Analysis:
  - Injection: Inject 1  $\mu$ L of the derivatized sample into the GC-MS.
  - GC Conditions (Example):
    - Injector Temperature: 250°C
    - Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
    - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - MS Conditions (Example):
    - Ion Source Temperature: 230°C
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Scan Range: m/z 50-550.
- Data Analysis: Identify the peak corresponding to the TMS-derivatized **2-Bromohexanoic acid** based on its retention time and mass spectrum. Calculate purity based on the peak area percentage relative to all other peaks in the chromatogram.

## Enzymatic Resolution of Enantiomers

The racemic mixture can be resolved into its constituent (R)- and (S)-enantiomers via kinetic resolution using specific enzymes, such as 2-haloacid dehalogenases. These enzymes

selectively catalyze the dehalogenation of one enantiomer, allowing for the separation of the remaining, unreacted enantiomer.

#### Materials:

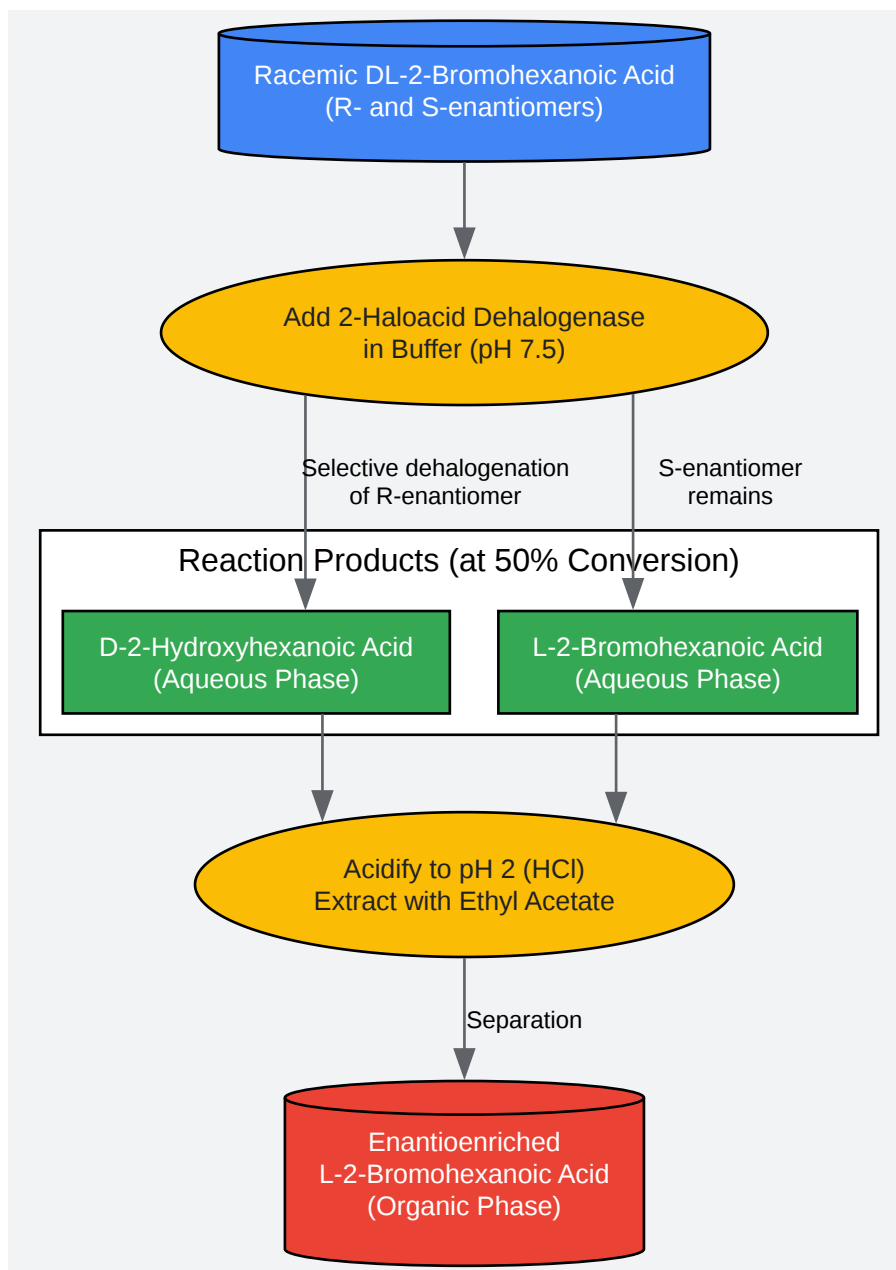
- Racemic DL-**2-Bromohexanoic acid**
- 2-haloacid dehalogenase (e.g., from *Pseudomonas* sp.)
- Buffered aqueous solution (e.g., phosphate buffer, pH 7.5)
- pH-stat or autotitrator with a standard base (e.g., 0.1 M NaOH)
- Organic solvent for extraction (e.g., ethyl acetate)
- Acid for quenching (e.g., 1 M HCl)

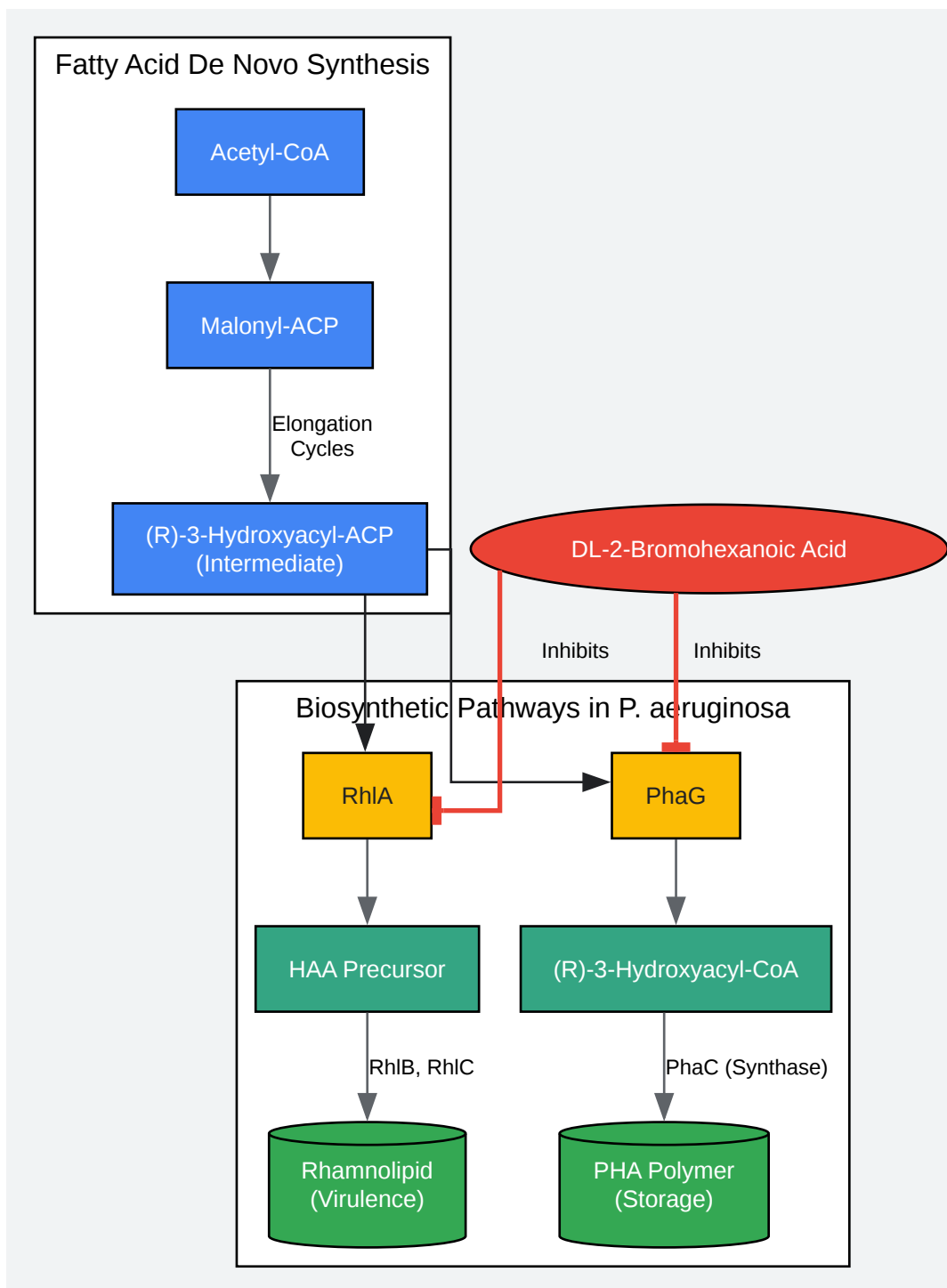
#### Protocol:

- **Reaction Setup:** Dissolve a known amount of DL-**2-Bromohexanoic acid** in the buffer solution in a temperature-controlled reaction vessel.
- **Enzyme Addition:** Add the 2-haloacid dehalogenase to the solution to initiate the reaction.
- **Reaction Monitoring:** The dehalogenation reaction releases HBr, causing a drop in pH. Monitor the reaction progress by using a pH-stat to automatically add NaOH to maintain a constant pH. The reaction is complete at 50% conversion (when 0.5 molar equivalents of base have been consumed).
- **Quenching and Extraction:**
  - Stop the reaction by acidifying the mixture to pH ~2 with HCl.
  - Extract the mixture with ethyl acetate. The unreacted **2-Bromohexanoic acid** enantiomer will move to the organic phase, while the product, 2-hydroxyhexanoic acid, will remain in the aqueous phase.

- Isolation: Separate the organic layer, dry it with a drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent to yield the enantioenriched **2-Bromohexanoic acid**.
- Chiral Analysis: Determine the enantiomeric excess (ee) of the recovered starting material using chiral chromatography (GC or HPLC).







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Racemic DL-2-Bromohexanoic acid characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146095#racemic-dl-2-bromohexanoic-acid-characteristics\]](https://www.benchchem.com/product/b146095#racemic-dl-2-bromohexanoic-acid-characteristics)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)